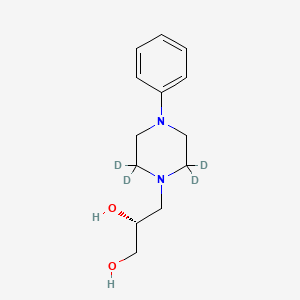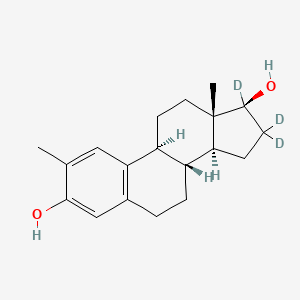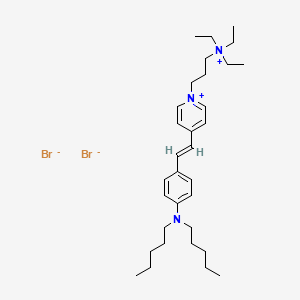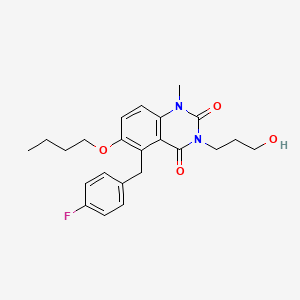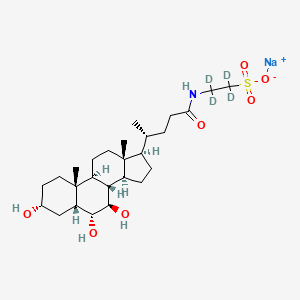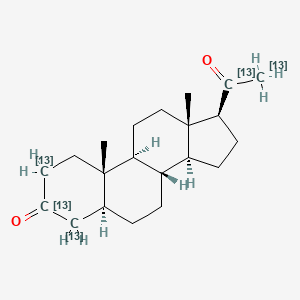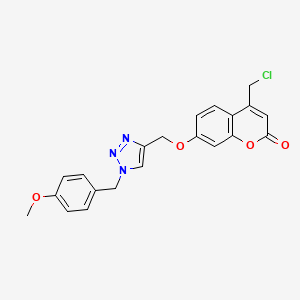
hCAXII-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hCAXII-IN-2 is a potent and selective inhibitor of human carbonic anhydrase XII (hCA XII) and human carbonic anhydrase IX (hCA IX). These enzymes are involved in various physiological processes, including pH regulation and ion transport. This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of hCAXII-IN-2 involves several steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired inhibitory properties. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions involving aromatic aldehydes and hydrazides.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against hCA XII and hCA IX. .
Análisis De Reacciones Químicas
hCAXII-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly used to introduce different substituents onto the core structure of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
hCAXII-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of carbonic anhydrases, providing insights into enzyme function and regulation.
Biology: The compound is used to investigate the role of carbonic anhydrases in various biological processes, including pH regulation and ion transport.
Medicine: this compound has potential therapeutic applications, particularly in the treatment of diseases where carbonic anhydrase activity is dysregulated, such as cancer and glaucoma.
Industry: The compound may be used in the development of new drugs and diagnostic tools targeting carbonic anhydrases .
Mecanismo De Acción
hCAXII-IN-2 exerts its effects by binding to the active site of human carbonic anhydrase XII and human carbonic anhydrase IX, inhibiting their enzymatic activity. The compound interacts with key amino acid residues in the active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts pH regulation and ion transport processes, leading to various physiological effects .
Comparación Con Compuestos Similares
hCAXII-IN-2 is unique in its high selectivity and potency for human carbonic anhydrase XII and human carbonic anhydrase IX compared to other inhibitors. Similar compounds include:
hCAIX/XII-IN-2: Another potent inhibitor of human carbonic anhydrase IX and human carbonic anhydrase XII, but with different inhibitory constants.
hCAXII-IN-1: A selective inhibitor of human carbonic anhydrase XII, with lower activity against human carbonic anhydrase IX.
Coumarin derivatives: These compounds also inhibit carbonic anhydrases but may have different selectivity profiles and mechanisms of action .
Propiedades
Fórmula molecular |
C21H18ClN3O4 |
|---|---|
Peso molecular |
411.8 g/mol |
Nombre IUPAC |
4-(chloromethyl)-7-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methoxy]chromen-2-one |
InChI |
InChI=1S/C21H18ClN3O4/c1-27-17-4-2-14(3-5-17)11-25-12-16(23-24-25)13-28-18-6-7-19-15(10-22)8-21(26)29-20(19)9-18/h2-9,12H,10-11,13H2,1H3 |
Clave InChI |
TZSJUXLIUSWVQX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC4=C(C=C3)C(=CC(=O)O4)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


